

# An In-depth Technical Guide to 6-Chlorobenzothiazole-2-thiol

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Compound of Interest		
Compound Name:	6-Chlorobenzo[d]thiazole-2-thiol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chlorobenzothiazole-2-thiol, a key heterocyclic compound. The document details its fundamental molecular and physicochemical properties, outlines a representative synthetic protocol, and discusses its significant role as a precursor in the development of pharmacologically active agents.

### **Core Molecular and Physicochemical Properties**

6-Chlorobenzothiazole-2-thiol, also known by its IUPAC name 6-chloro-1,3-benzothiazole-2(3H)-thione, is a solid, achiral organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a chlorine substituent on the benzene ring and a thiol group on the thiazole ring. This structure serves as a vital scaffold for the synthesis of a wide array of derivatives with significant biological activities.

Below is a summary of its key quantitative data:



Property	Value
Molecular Formula	C7H4CINS2[1]
Molecular Weight	201.7 g/mol [1]
CAS Number	51618-29-2
Appearance	Beige solid
Melting Point	244-245 °C
Boiling Point	341.8 ± 44.0 °C (Predicted)
Density	1.60 ± 0.1 g/cm <sup>3</sup> (Predicted)
InChI Key	CLHLOHAQAADLRA-UHFFFAOYSA-N[1]

### **Synthesis and Derivatization**

While specific, detailed protocols for the synthesis of 6-Chlorobenzothiazole-2-thiol are not extensively published, a general and widely recognized method involves the reaction of the corresponding aniline with carbon disulfide. The primary utility of 6-Chlorobenzothiazole-2-thiol in research and drug development is as a starting material for the synthesis of more complex derivatives.

# Experimental Protocol: Synthesis of 2-Alkylthio-6-chlorobenzothiazole Derivatives

This protocol describes a typical nucleophilic substitution reaction where 6-Chlorobenzothiazole-2-thiol is used as the nucleophile to generate S-substituted derivatives. Such derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[2]

#### Materials:

- 6-Chlorobenzothiazole-2-thiol
- Alkyl halide (e.g., benzyl bromide)



- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Dioxane/water mixture
- Standard laboratory glassware and magnetic stirrer

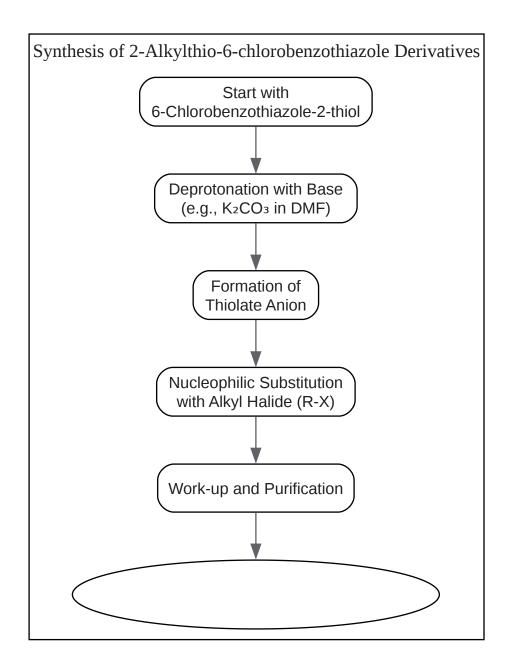
#### Procedure:

- Preparation of the Thiolate Salt:
  - Dissolve 6-Chlorobenzothiazole-2-thiol in DMF.
  - Add an equimolar amount of a suitable base, such as potassium carbonate, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate salt.
  - Stir the mixture at room temperature until the deprotonation is complete.
- Nucleophilic Substitution:
  - To the solution containing the thiolate salt, add the desired alkyl halide (e.g., benzyl bromide) dropwise.
  - The reaction mixture is then typically heated and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Once the reaction is complete, the mixture is cooled to room temperature and poured into water.
  - The aqueous solution is then extracted with an organic solvent, such as ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.



• The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-alkylthio-6-chlorobenzothiazole derivative.

The following diagram illustrates the general workflow for the synthesis of these derivatives.



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A generalized workflow for the synthesis of 2-alkylthio derivatives.

# **Role in Drug Development and Biological Activities**

### Foundational & Exploratory





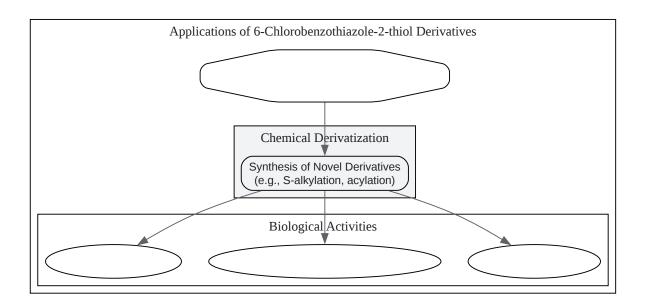
6-Chlorobenzothiazole-2-thiol itself is not widely reported to have strong biological activity. Instead, its significance lies in its role as a versatile scaffold. By modifying the thiol group and the benzothiazole ring, researchers have developed a multitude of derivatives with potent pharmacological properties.

The structural modifications of the 6-Chlorobenzothiazole-2-thiol core have led to the discovery of compounds with a broad spectrum of activities, including:

- Anticancer Agents: Many derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Some have been shown to induce apoptosis in cancer cells.[3]
- Antimicrobial and Antifungal Agents: The benzothiazole moiety is a common feature in many antimicrobial and antifungal compounds. Derivatives of 6-Chlorobenzothiazole-2-thiol have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]
- Enzyme Inhibitors: Certain derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrase and c-Jun N-terminal kinases.[2]

The diagram below illustrates the central role of 6-Chlorobenzothiazole-2-thiol in the development of these biologically active compounds.





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The role of 6-Chlorobenzothiazole-2-thiol in developing active compounds.

In conclusion, 6-Chlorobenzothiazole-2-thiol is a compound of significant interest in medicinal chemistry and drug development. While its intrinsic biological activity is not extensively documented, its utility as a foundational building block for creating a diverse range of potent and pharmacologically relevant molecules is well-established. Future research into novel derivatization strategies will likely continue to unlock new therapeutic applications for compounds originating from this versatile scaffold.

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